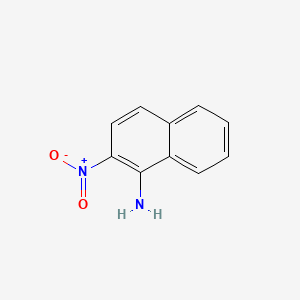

1-Naphthalenamine, 2-nitro-

Description

The exact mass of the compound 1-Naphthalenamine, 2-nitro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167919. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Naphthalenamine, 2-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Naphthalenamine, 2-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-nitronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-10-8-4-2-1-3-7(8)5-6-9(10)12(13)14/h1-6H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMAJHKXZBICXLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10209507 | |

| Record name | 1-Naphthalenamine, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-23-8 | |

| Record name | 1-Naphthalenamine, 2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 607-23-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenamine, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 1-Naphthalenamine, 2-nitro-

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Naphthalenamine, 2-nitro-

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of 1-Naphthalenamine, 2-nitro- (CAS 607-23-8), also known as 2-nitro-1-naphthylamine. This compound is a valuable intermediate in the synthesis of azo dyes, pigments, and various specialized organic compounds. The narrative emphasizes the underlying chemical principles behind the chosen synthetic strategy and analytical methodologies, offering field-proven insights for researchers in organic synthesis and drug development. The protocols are designed as self-validating systems, ensuring reproducibility and high-purity outcomes.

Introduction and Strategic Overview

1-Naphthalenamine, 2-nitro- is an aromatic organic compound featuring a naphthalene core substituted with an amino group at the C1 position and a nitro group at the C2 position. The electronic interplay between the electron-donating amino group and the electron-withdrawing nitro group makes it a versatile chemical building block.

The primary challenge in synthesizing this specific isomer lies in controlling the regioselectivity of the nitration reaction on the naphthalene ring. Direct nitration of 1-naphthalenamine is fraught with difficulties, including polysubstitution, oxidation of the highly activated ring, and the formation of a mixture of isomers, predominantly the 4-nitro derivative due to steric and electronic factors.

Therefore, a robust and controllable synthetic strategy involves the protection of the amine functionality prior to the electrophilic nitration step. This guide details a proven two-step synthesis commencing with the acetylation of 1-naphthalenamine, followed by a carefully controlled nitration and subsequent deprotection. This approach enhances the yield of the desired 2-nitro isomer and simplifies downstream purification.

Synthesis Pathway and Experimental Protocol

The selected pathway leverages the use of an acetyl protecting group to moderate the reactivity of the amine and influence the regiochemical outcome of the nitration.

Caption: Synthetic workflow for 1-Naphthalenamine, 2-nitro-.

Part A: Acetylation of 1-Naphthalenamine

Causality: The acetylation of the primary amine to form an amide is a critical first step. The resulting acetamido group is less activating than the amino group, which prevents oxidation and over-nitration. Furthermore, the steric bulk of the acetyl group influences the position of the incoming nitro group during electrophilic substitution.

Protocol:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 14.3 g (0.1 mol) of 1-naphthalenamine in 100 mL of glacial acetic acid.

-

With gentle stirring, cautiously add 12.5 mL (0.13 mol) of acetic anhydride to the solution.

-

Heat the reaction mixture to reflux (approximately 118 °C) for 45 minutes.

-

Allow the mixture to cool to room temperature and then pour it into 500 mL of ice-cold water with vigorous stirring.

-

The product, N-(1-naphthalenyl)acetamide, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven at 60 °C.

-

The expected yield of the crude product is typically >90%. Recrystallization from ethanol can be performed if necessary.

Part B: Nitration of N-(1-naphthalenyl)acetamide

Causality: The nitration is performed under carefully controlled low-temperature conditions using a mixed acid (HNO₃/H₂SO₄) system. The acetamido group directs the incoming electrophile (nitronium ion, NO₂⁺) to the ortho (C2) and para (C4) positions. While the C4 position is electronically and sterically favored, a significant amount of the C2 isomer is formed and can be separated. Low temperature is essential to minimize side reactions and improve the isomeric ratio.

Protocol:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, add 9.3 g (0.05 mol) of dry N-(1-naphthalenyl)acetamide to 50 mL of concentrated sulfuric acid, ensuring the temperature is maintained below 10 °C using an ice-salt bath.

-

Prepare the nitrating mixture by slowly adding 3.5 mL of concentrated nitric acid (70%) to 10 mL of concentrated sulfuric acid in a separate beaker, pre-chilled in an ice bath.

-

Add the cold nitrating mixture dropwise from the dropping funnel to the stirred acetamide solution over 30-40 minutes. Crucially, maintain the internal reaction temperature at or below 5 °C throughout the addition.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.

-

Pour the reaction mixture slowly and carefully onto 500 g of crushed ice with constant stirring.

-

A mixture of 2-nitro and 4-nitro isomers will precipitate. Collect the solid precipitate by vacuum filtration and wash with copious amounts of cold water until the washings are neutral.

-

Dry the isomeric mixture completely.

Part C: Isomer Separation and Hydrolysis

Causality: The separation of the 2-nitro and 4-nitro isomers is the most challenging step and is best achieved on the protected intermediate before hydrolysis. The final amine products have different properties, but separation of the N-acetylated precursors is often cleaner. After separation, acidic hydrolysis is employed to remove the acetyl group, regenerating the primary amine.

Protocol:

-

Isomer Separation: The crude mixture of N-(2-nitro-1-naphthalenyl)acetamide and N-(4-nitro-1-naphthalenyl)acetamide can be separated by fractional crystallization or column chromatography. For chromatography, use a silica gel column with a solvent system such as a hexane:ethyl acetate gradient. The 4-nitro isomer is typically less polar and will elute first. Monitor fractions by Thin Layer Chromatography (TLC).

-

Hydrolysis:

-

Combine the purified fractions containing N-(2-nitro-1-naphthalenyl)acetamide.

-

In a round-bottom flask, add the purified intermediate to a mixture of 75 mL of ethanol and 75 mL of 5 M hydrochloric acid.

-

Heat the mixture under reflux for 2-3 hours until TLC analysis indicates the complete disappearance of the starting material.

-

Cool the solution and neutralize it carefully with a saturated sodium bicarbonate solution or dilute sodium hydroxide until the product precipitates. . Collect the solid 1-Naphthalenamine, 2-nitro- by vacuum filtration.

-

Wash the product thoroughly with water and dry it under a vacuum.

-

Purify the final product by recrystallization from ethanol or an ethanol/water mixture to obtain a yellow to brown solid[1].

-

Characterization and Purity Validation

A multi-technique approach is required to unambiguously confirm the structure and assess the purity of the synthesized 1-Naphthalenamine, 2-nitro-.

Caption: Complementary analytical techniques for product validation.

Spectroscopic Analysis

Spectroscopic methods provide fingerprint information to confirm the molecular structure. Data should be compared with reference spectra where available[2][3].

| Technique | Expected Observations for 1-Naphthalenamine, 2-nitro- |

| ¹H NMR | Aromatic Protons (6H): Complex multiplets in the range of δ 7.0-8.5 ppm. The protons adjacent to the nitro and amino groups will show distinct shifts. Amine Protons (2H): A broad singlet that may appear over a wide range; its position is concentration and solvent-dependent. The signal will disappear upon D₂O exchange[4]. |

| ¹³C NMR | Aromatic Carbons: 10 distinct signals are expected for the naphthalene core. Carbons bonded to the nitro (C2) and amino (C1) groups will be significantly shifted downfield and upfield, respectively. |

| FTIR (KBr) | N-H Stretch: Two characteristic sharp peaks for the primary amine (-NH₂) around 3350-3450 cm⁻¹[4]. N-O Stretch (Nitro): Strong, distinct peaks for asymmetric and symmetric stretching around 1550 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region. Aromatic C-H Stretch: Peaks above 3000 cm⁻¹. |

| Mass Spec. (EI) | Molecular Ion (M⁺): A prominent peak at m/z = 188, corresponding to the molecular formula C₁₀H₈N₂O₂[2]. The even molecular weight is consistent with the presence of two nitrogen atoms (the Nitrogen Rule)[4]. Fragmentation: Expect loss of NO₂ (m/z 46) and other characteristic aromatic fragmentation patterns. |

Purity and Identity Confirmation

| Technique | Methodology and Expected Results |

| Melting Point | The literature value for the melting point is approximately 144 °C[5]. A sharp melting range close to this value indicates high purity. |

| HPLC | Method: A reverse-phase HPLC method is suitable for purity assessment[6]. A typical setup would be: Column: C18 (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic or phosphoric acid). Detection: UV detector at a wavelength where the analyte has strong absorbance (e.g., 254 nm). Result: A single major peak should be observed, with purity calculated based on the area percentage. The retention time should be consistent across runs. |

Safety and Handling

Expertise-Driven Insight: Aromatic nitroamines are a class of compounds that must be handled with significant caution. Their potential health risks are non-trivial, and appropriate engineering controls and personal protective equipment (PPE) are mandatory.

-

Hazard Identification: This compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation[2]. The carcinogenicity of related compounds like 2-naphthylamine is well-documented, and while specific data for this isomer may be limited, it should be handled as a potential carcinogen[1][7].

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves before use[8].

-

Eye Protection: Use safety glasses with side-shields or chemical goggles[8].

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[9].

-

-

Handling and Storage:

-

Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not allow the chemical to enter drains or the environment[8].

References

-

SIELC Technologies. (n.d.). Separation of 2-Naphthylamine, 1-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]

-

PubChem. (n.d.). 2-Naphthylamine, 1-nitro-. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1-Naphthalenamine, 2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Loba Chemie. (n.d.). 1-NAPHTHYLAMINE EXTRA PURE Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 1-Naphthalenamine, 2-nitro-. National Center for Biotechnology Information. Retrieved from [Link]

-

IARC. (n.d.). 2-NAPHTHYLAMINE. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

- Fieser, L. F., & Fieser, M. (1936). U.S. Patent No. 2,061,627. Washington, DC: U.S. Patent and Trademark Office.

Sources

- 1. CAS 606-57-5: 1-Nitro-2-naphthalenamine | CymitQuimica [cymitquimica.com]

- 2. 2-Naphthylamine, 1-nitro- | C10H8N2O2 | CID 11823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Naphthalenamine, 2-nitro- [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Separation of 2-Naphthylamine, 1-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. publications.iarc.who.int [publications.iarc.who.int]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. lobachemie.com [lobachemie.com]

Introduction: The Imperative of Comprehensive Characterization

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-1-nitronaphthalene

For Researchers, Scientists, and Drug Development Professionals

In the realms of drug discovery, materials science, and synthetic chemistry, the precise characterization of a molecule's physicochemical properties is not a preliminary step but the very foundation upon which successful research is built. 2-Amino-1-nitronaphthalene, a substituted naphthalene derivative, presents a fascinating case study in the interplay of electron-donating (amino) and electron-withdrawing (nitro) groups on an aromatic scaffold. Understanding its properties is crucial for predicting its behavior in biological systems, designing synthetic pathways, and ensuring safe handling. This guide provides a detailed exploration of these properties, grounded in established analytical techniques and expert interpretation.

Section 1: Molecular and Chemical Identity

A molecule's identity is its unchangeable signature. For 2-Amino-1-nitronaphthalene, this is defined by its specific arrangement of atoms and the corresponding identifiers that link it to the global chemical database.

-

IUPAC Name: 1-nitronaphthalen-2-amine[1]

-

Synonyms: 1-Nitro-2-naphthylamine, 2-Naphthylamine, 1-nitro-[1]

-

CAS Number: 606-57-5[1]

-

Molecular Formula: C₁₀H₈N₂O₂[1]

-

Molecular Weight: 188.18 g/mol [1]

The structure consists of a naphthalene bicyclic system substituted with an amino group at position 2 and a nitro group at position 1. This specific arrangement dictates its electronic properties, reactivity, and spatial configuration.

Caption: Molecular Structure of 2-Amino-1-nitronaphthalene.

Section 2: Physical Properties and Thermal Characteristics

The physical state and thermal behavior of a compound are critical for its storage, formulation, and application. While direct experimental data for 2-Amino-1-nitronaphthalene is scarce, we can infer its properties from closely related isomers and parent compounds. It is expected to be a crystalline solid at room temperature, likely with a yellow or orange hue due to the nitro-aromatic chromophore.

| Property | 1-Amino-2-nitronaphthalene | 2-Nitronaphthalene | 2-Aminonaphthalene |

| Melting Point | 144 °C[2] | 76-79 °C[3][4][5][6][7] | 111-113 °C[8][9] |

| Boiling Point | 390.8 °C at 760 mmHg[2] | 315 °C[3][5][6][10] | 306 °C[9] |

| Appearance | Not specified | Yellow crystalline solid[3][5][6] | White to red solid[9] |

The melting and boiling points are significantly influenced by the intermolecular forces, including hydrogen bonding from the amino group and dipole-dipole interactions from the nitro group. The specific substitution pattern on the naphthalene ring affects the crystal lattice packing, leading to variations in melting points among isomers.

Experimental Protocol: Melting Point Determination (Capillary Method)

-

Sample Preparation: Finely powder a small, dry sample of the compound.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the apparatus rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

-

Validation: The sharpness of the melting point range serves as an indicator of purity. Impurities typically depress and broaden the melting range.

Section 3: Solubility Profile

Solubility is a cornerstone of drug development, dictating a compound's formulation possibilities and bioavailability. The solubility of 2-Amino-1-nitronaphthalene is governed by its aromatic, largely non-polar naphthalene core and its two polar functional groups.

-

Water Solubility: The large hydrophobic naphthalene structure suggests very low solubility in water.[11][12]

-

Organic Solvent Solubility: It is expected to be soluble in common organic solvents such as ethanol, diethyl ether, and dichloromethane, consistent with related aminonaphthalenes and nitronaphthalenes.[5][6][11][12]

-

pH Influence: The basicity of the amino group implies that solubility in aqueous solutions can be increased under acidic conditions (low pH) due to the formation of the protonated and more polar ammonium salt.[11]

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Water) | Insoluble/Very Low | Dominated by large non-polar naphthalene core.[11][12] |

| Polar Aprotic (e.g., DMSO, DMF) | Soluble | Capable of solvating both polar and non-polar moieties. |

| Non-Polar (e.g., Hexane) | Sparingly Soluble | Polarity of functional groups limits solubility. |

| Organic (e.g., Ethanol, Ether) | Soluble | Good balance for solvating the entire molecule.[5][6][11][12] |

Experimental Protocol: Kinetic Solubility Assessment

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Assay Preparation: Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to a buffered aqueous solution (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Incubation: Shake the mixture at room temperature for a defined period (e.g., 1-2 hours) to allow for equilibration.

-

Precipitate Removal: Centrifuge or filter the samples to remove any precipitated compound.

-

Quantification: Analyze the concentration of the compound remaining in the supernatant/filtrate using a suitable analytical method like HPLC-UV or LC-MS/MS.

-

Causality: This method mimics the conditions a compound might face upon administration into an aqueous biological environment and is a key predictor of potential bioavailability issues.

Section 4: Spectroscopic Characterization

Spectroscopy provides an unambiguous confirmation of a molecule's structure and electronic environment. A combination of NMR, IR, and UV-Vis spectroscopy creates a unique fingerprint for 2-Amino-1-nitronaphthalene.

Caption: Postulated reductive metabolic pathway of 2-Amino-1-nitronaphthalene.

-

Nitro Group Reduction: The nitro group can be sequentially reduced to a nitroso, then a hydroxylamino, and finally an amino group, yielding 1,2-diaminonaphthalene. This pathway is significant because hydroxylamino intermediates are often reactive and can be responsible for toxicity or mutagenicity. [13]* Amino Group Reactivity: The aromatic amino group can undergo reactions typical of anilines, such as diazotization when treated with nitrous acid, which is a common step in the synthesis of azo dyes and other derivatives. [14][15]

Section 6: Safety and Handling

-

Potential Hazards:

-

Toxicity: Harmful if swallowed or inhaled. [16][17] * Carcinogenicity: Aromatic amines and nitroaromatics are classes of compounds that include known or suspected carcinogens. [10] * Flammability: May be a flammable solid. [16][17] * Environmental Hazard: Toxic to aquatic life with long-lasting effects. [5][16]

-

Mandatory Handling Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood. [3][18]2. Personal Protective Equipment (PPE):

-

Exposure Prevention: Avoid formation of dust and aerosols. [3]Do not eat, drink, or smoke in the handling area. [16]Wash hands thoroughly after handling. [16]4. Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and sources of ignition. [16][18]5. Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. [16][18]

References

- Benchchem. Synthesis routes of 2-Nitronaphthalene.

- Sigma-Aldrich. 2-AMINO-1-NITRONAPHTHALENE AldrichCPR.

- ECHEMI. 2-Nitronaphthalene SDS, 581-89-5 Safety Data Sheets.

- SAFETY DATA SHEET. (2009-09-22).

- Sigma-Aldrich. SAFETY DATA SHEET. (2024-09-08).

- CAMEO Chemicals - NOAA. 2-NITRONAPHTHALENE.

- Solubility of Things. 2-Aminonaphthalene.

- Wikipedia. 2-Nitronaphthalene.

- PubChem. 2-Nitronaphthalene | C10H7NO2 | CID 11392.

- CDH Fine Chemical. material safety data sheet sds/msds.

- PubChem. 2-Naphthylamine, 1-nitro- | C10H8N2O2 | CID 11823.

- Bio-Rad. 2-Naphthylamine and 2-Nitronaphtalene metabolism Pathway Map.

- Wikipedia. 1-Nitronaphthalene.

- PubChem. 2-Naphthylamine | C10H9N | CID 7057.

- IARC Publications. 2-Nitronaphthalene.

- Solubility of Things. 1-Nitronaphthalene.

- Semantic Scholar. An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. (2011-04-17).

- ResearchGate. An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. (2017-06-06).

- Alfa Chemistry. CAS 607-23-8 2-Nitro-1-naphthylamine.

- Sigma-Aldrich. 1-Nitronaphthalene 99 86-57-7.

- Wikipedia. 2-Naphthylamine.

Sources

- 1. 2-Naphthylamine, 1-nitro- | C10H8N2O2 | CID 11823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. echemi.com [echemi.com]

- 4. 2-Nitronaphthalene - Wikipedia [en.wikipedia.org]

- 5. 2-Nitronaphthalene | C10H7NO2 | CID 11392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy 2-Nitronaphthalene | 581-89-5 [smolecule.com]

- 7. publications.iarc.who.int [publications.iarc.who.int]

- 8. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Naphthylamine - Wikipedia [en.wikipedia.org]

- 10. 2-NITRONAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. commerce.bio-rad.com [commerce.bio-rad.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 1-Naphthalenamine, 2-nitro-

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive, in-depth technical overview of the single-crystal X-ray diffraction (SCXRD) analysis of 1-Naphthalenamine, 2-nitro-. As a molecule of interest in synthetic chemistry and potentially in drug discovery, understanding its three-dimensional structure is paramount for elucidating structure-property relationships. This document outlines the entire workflow, from material preparation and crystal growth to data collection, structure solution, refinement, and final validation. The causality behind key experimental and computational decisions is explained to provide not just a protocol, but a framework for robust crystallographic analysis of similar small organic molecules.

Introduction: The Rationale for Structural Analysis

1-Naphthalenamine, 2-nitro- (C₁₀H₈N₂O₂) is an aromatic compound featuring a naphthalene core substituted with both an amino and a nitro group.[1][2][3] The relative positioning of these functional groups dictates the molecule's electronic properties, polarity, and potential for intermolecular interactions such as hydrogen bonding. A definitive crystal structure provides unambiguous proof of molecular connectivity, conformation, and insights into the packing motifs within the solid state. This information is critical for understanding physical properties like melting point and solubility, and for designing new molecules with desired characteristics in the fields of materials science and medicinal chemistry.

This guide is structured to walk the researcher through the complete process of determining the crystal structure of 1-Naphthalenamine, 2-nitro-, assuming no prior crystallographic data is available.

Stage 1: Material Preparation and Crystal Growth

The foundation of a successful crystal structure analysis is a high-quality single crystal. This necessitates starting with pure material and systematically exploring crystallization conditions.

Synthesis and Purification

While various synthetic routes exist for nitro-naphthalene derivatives, a common approach involves the nitration of a precursor like 1-naphthylamine.[4] Regardless of the synthetic method, the starting material for crystallization must be of high purity (>98%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern.

Protocol for Purification:

-

Initial Assessment: Analyze the purity of the synthesized 1-Naphthalenamine, 2-nitro- using techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

-

Recrystallization: If impurities are detected, perform a bulk recrystallization. Based on its chemical structure, solvents such as ethanol, ethyl acetate, or toluene are good starting points. The goal is to dissolve the compound in a minimum amount of hot solvent and allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the mother liquor.

-

Chromatography: For persistent impurities, column chromatography on silica gel may be necessary. A gradient elution with a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is typically effective for separating aromatic compounds.

-

Final Purity Check: Re-assess the purity of the material after each purification step.

The Art and Science of Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step.[5] The ideal crystal should be 0.1-0.4 mm in at least two dimensions, with well-defined faces and no visible cracks or defects.[6] The key is to achieve a state of slow supersaturation, allowing molecules to arrange themselves into an ordered lattice.[7]

Table 1: Recommended Crystal Growth Techniques for 1-Naphthalenamine, 2-nitro-

| Method | Description | Causality and Rationale |

| Slow Evaporation | A nearly saturated solution of the compound is prepared in a suitable solvent and left in a loosely covered vial, allowing the solvent to evaporate slowly over several days.[7][8] | This is often the simplest and most effective method. The gradual increase in concentration as the solvent evaporates gently pushes the system into supersaturation, promoting slow and ordered crystal growth. The choice of solvent is critical; one in which the compound is moderately soluble is ideal.[8] |

| Vapor Diffusion | A concentrated solution of the compound in a "good" solvent is placed in a small open vial. This vial is then placed inside a larger, sealed container with a "poor" solvent (an anti-solvent) in which the compound is insoluble but which is miscible with the good solvent.[9] | The vapor of the more volatile anti-solvent slowly diffuses into the solution of the compound. This gradually decreases the overall solubility of the compound in the mixed solvent system, leading to slow crystallization. This method is excellent for milligram quantities of material.[9] |

| Slow Cooling | A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even lower.[7][10] | The solubility of most organic compounds decreases with temperature. By slowly reducing the temperature, the solution becomes supersaturated, initiating crystallization. The rate of cooling is crucial; too rapid cooling will lead to the formation of many small crystals or an amorphous powder. |

Experimental Protocol: Crystal Growth Screening

-

Solvent Selection: Test the solubility of purified 1-Naphthalenamine, 2-nitro- in a range of solvents (e.g., acetone, acetonitrile, dichloromethane, ethyl acetate, ethanol, methanol, hexane, toluene). A good starting solvent is one in which the compound is moderately soluble.

-

Setup:

-

Slow Evaporation: Prepare nearly saturated solutions in several of the most promising solvents. Place ~1 mL of each in a small, clean vial, cover with aluminum foil, and pierce a few small holes in the foil.

-

Vapor Diffusion: Dissolve the compound in a good solvent (e.g., dichloromethane). In a larger jar, place a few milliliters of a poor, volatile solvent (e.g., hexane). Place the vial with the compound solution inside the jar and seal it.

-

-

Incubation: Place the crystallization experiments in a vibration-free location and observe them periodically over several days to weeks without disturbing them.[8]

Stage 2: Single-Crystal X-ray Diffraction Data Collection

Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data. This process involves exposing the crystal to a monochromatic X-ray beam and recording the resulting diffraction pattern.[11]

The Principles of Diffraction

A crystal acts as a three-dimensional diffraction grating for X-rays.[12] When the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are scattered in all directions. Constructive interference occurs only in specific directions, governed by Bragg's Law (nλ = 2d sinθ), where λ is the wavelength of the X-rays, d is the spacing between the crystal lattice planes, and θ is the angle of incidence.[12] The result is a unique pattern of diffraction spots, or reflections, whose positions and intensities contain the information about the crystal structure.

Data Collection Workflow

A modern single-crystal diffractometer, typically equipped with a CCD or CMOS detector, is used for data collection.[5]

Diagram 1: Data Collection Workflow

Step-by-Step Protocol for Data Collection:

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil.

-

Cryo-cooling: The crystal is flash-cooled to a low temperature (commonly 100 K) in a stream of cold nitrogen gas. This is a critical step as it minimizes thermal motion of the atoms and reduces radiation damage to the crystal, resulting in a higher quality diffraction pattern.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to locate the reflections. The positions of these reflections are used to determine the dimensions and angles of the unit cell (a, b, c, α, β, γ) and to assign the crystal system.[6]

-

Data Collection Strategy: Based on the unit cell and Bravais lattice, the software calculates an optimal strategy to collect a complete and redundant dataset, ensuring that all unique reflections are measured multiple times.

-

Data Collection: The full dataset is collected by rotating the crystal in the X-ray beam and recording hundreds to thousands of diffraction images. The total collection time can range from a few hours to a day.[12]

-

Data Integration: The raw images are processed to identify the diffraction spots and measure their intensities.

-

Scaling and Absorption Correction: The integrated intensities are scaled to account for variations in beam intensity and crystal volume. An absorption correction is applied to account for the absorption of X-rays by the crystal itself.

Stage 3: Structure Solution and Refinement

With a processed dataset of reflection intensities, the next challenge is to determine the arrangement of atoms in the unit cell. This is a two-part process: solving the "phase problem" to get an initial model, and then refining that model to best fit the experimental data.

The Phase Problem

The diffraction experiment provides the intensities (which are proportional to the square of the structure factor amplitudes, |F|²), but the phase information for each reflection is lost.[5] To calculate the electron density map and visualize the atoms, both the amplitude and the phase are required. For small molecules like 1-Naphthalenamine, 2-nitro-, the phase problem is typically solved using direct methods.[5] These methods use statistical relationships between the phases of the strongest reflections to generate a set of possible phase combinations, one of which will hopefully lead to a chemically sensible electron density map.

Structure Solution and Refinement using SHELX

The SHELX suite of programs is the industry standard for small molecule crystallography.[13][14] SHELXS or SHELXT can be used for structure solution, and SHELXL is used for refinement.[15]

Diagram 2: Structure Solution and Refinement Cycle

Protocol for Structure Solution and Refinement:

-

Input File Preparation: Create an instruction file (.ins) containing the unit cell parameters, space group, chemical formula, and other commands for the SHELX programs.

-

Structure Solution: Run a structure solution program like SHELXT. This will use direct methods to find the positions of most or all of the non-hydrogen atoms, generating an initial model.

-

Initial Refinement: The initial model is refined using SHELXL. This process uses a least-squares algorithm to adjust the atomic coordinates and displacement parameters (describing thermal motion) to minimize the difference between the observed structure factors (Fo) and the calculated structure factors (Fc) from the model.

-

Difference Fourier Map: A difference electron density map (Fo-Fc) is calculated. Peaks in this map indicate positions where there is electron density that is not accounted for by the current model (e.g., missing atoms), while troughs indicate atoms that are misplaced or incorrectly assigned.

-

Model Completion: The model is iteratively improved by adding missing atoms (including hydrogen atoms, which can often be located in the difference map or placed in geometrically calculated positions) and correcting any mis-assigned atoms based on the difference map.[16] Each modification is followed by further cycles of refinement.

-

Anisotropic Refinement: In the final stages, the thermal motion of non-hydrogen atoms is typically modeled anisotropically (as ellipsoids instead of spheres), which provides a more accurate description of the electron density.

-

Convergence: The refinement is considered complete when the model is chemically reasonable, all atoms have been located, the difference map is essentially flat, and the shifts in the refined parameters are negligible.

Stage 4: Structure Validation and Analysis

The final step is to rigorously validate the quality of the refined crystal structure. This is a crucial self-validating system to ensure the reliability of the results.[17]

Key Validation Metrics

Table 2: Primary Figures of Merit in Structure Refinement

| Metric | Description | Typical Value for a Good Structure |

| R1 | The conventional R-factor, a measure of the agreement between the observed and calculated structure factor amplitudes. | < 5% |

| wR2 | A weighted R-factor based on squared intensities (F²), generally considered a more reliable indicator of refinement quality. | < 15% |

| Goodness of Fit (GooF) | Should be close to 1.0. A value significantly different from 1.0 may indicate an incorrect model or improper weighting of the data. | ~1.0 |

| Max/Min Residual Density | The highest peak and lowest trough in the final difference Fourier map. Large values can indicate unmodeled disorder or other issues. | < ±0.5 e⁻/ų |

checkCIF Validation

Before publication or deposition in a database, the final structural information, compiled in a Crystallographic Information File (CIF), must be validated. The International Union of Crystallography (IUCr) provides a free online checkCIF service that performs hundreds of checks on the geometric and crystallographic data.[17] This automated procedure identifies potential errors, inconsistencies, or unusual features, which are reported as ALERTS that must be addressed or explained.

Analysis of the Final Structure

Once validated, the final structure of 1-Naphthalenamine, 2-nitro- would be analyzed to extract key chemical information:

-

Bond Lengths and Angles: To confirm the molecular connectivity and identify any unusual geometric parameters.

-

Molecular Conformation: To determine the torsion angles, particularly the orientation of the amino and nitro groups relative to the naphthalene ring.

-

Intermolecular Interactions: To identify and analyze hydrogen bonds, π-π stacking, or other non-covalent interactions that govern the crystal packing. This is fundamental to understanding the supramolecular chemistry of the compound.

Conclusion

The determination of the crystal structure of 1-Naphthalenamine, 2-nitro- is a multi-stage process that requires careful execution and interpretation at each step. From the foundational requirement of a high-purity sample to the final validation of the refined model, each stage builds upon the last. This guide provides the technical framework and underlying scientific principles necessary to approach this analysis with confidence. The resulting three-dimensional atomic model provides invaluable, definitive insights into the molecule's structure and its interactions in the solid state, serving as a cornerstone for further research in drug development and materials science.

References

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(11), 1625–1632. [Link]

-

PubChem. (n.d.). 1-Naphthalenamine, 2-nitro-. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

-

MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved January 2, 2026, from [Link]

-

University of Florida, Center for X-ray Crystallography. (2015). Crystal Growing Tips. Retrieved January 2, 2026, from [Link]

-

Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved January 2, 2026, from [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved January 2, 2026, from [Link]

-

MIT OpenCourseWare. (n.d.). The SHELX package. Retrieved January 2, 2026, from [Link]

-

Jones, W., & Motherwell, W. D. S. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1831-1856. [Link]

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148–155. [Link]

-

Carleton College, Science Education Resource Center. (2007). Single-crystal X-ray Diffraction. Retrieved January 2, 2026, from [Link]

-

Sheldrick, G. M. (n.d.). Chapter 6.1.2 SHELXL-97. Retrieved January 2, 2026, from [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8. [Link]

-

HKL Research, Inc. (n.d.). Small Molecule Structure Solution and Refinement. Retrieved January 2, 2026, from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Validation of Experimental Crystal Structures. Retrieved January 2, 2026, from [Link]

-

Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. Retrieved January 2, 2026, from [Link]

- Turker, L., & Varis, S. (2009). A review of polycyclic aromatic energetic materials.

- Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from a crystal structure. The FEBS journal, 275(1), 1-21.

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). 2-Naphthylamine, 1-nitro-. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

Sources

- 1. Validation and extraction of molecular-geometry information from small-molecule databases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Naphthylamine, 1-nitro- | C10H8N2O2 | CID 11823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Naphthalenamine, 2-nitro- | C10H8N2O2 | CID 136403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. sssc.usask.ca [sssc.usask.ca]

- 7. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 8. How To [chem.rochester.edu]

- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. ocw.mit.edu [ocw.mit.edu]

- 14. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 15. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 16. hkl-xray.com [hkl-xray.com]

- 17. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 1-Naphthalenamine, 2-nitro- in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Nitro-1-naphthalenamine in Organic Solvents

Abstract

The solubility of an active compound or intermediate is a critical physicochemical parameter that dictates its behavior in various applications, from chemical synthesis and purification to formulation and analytical method development. This guide provides a comprehensive technical overview of 2-Nitro-1-naphthalenamine (CAS No. 607-23-8), focusing on its solubility in organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this paper establishes a robust framework for researchers. By analyzing the molecule's structural attributes, we predict its solubility profile based on fundamental chemical principles. Furthermore, we provide detailed, field-proven experimental protocols for the precise determination of thermodynamic solubility, empowering scientists in research and drug development to generate reliable and reproducible data.

Physicochemical Profile of 2-Nitro-1-naphthalenamine

Understanding the molecular structure of 2-Nitro-1-naphthalenamine is fundamental to predicting its solubility. The molecule's behavior in different solvents is a direct consequence of its inherent chemical properties.

The structure consists of a large, rigid naphthalene core, which is inherently nonpolar and hydrophobic. Attached to this core are two functional groups: a primary amine (-NH₂) and a nitro group (-NO₂). These groups introduce polarity and the capacity for specific intermolecular interactions.

-

Naphthalene Core : The fused aromatic rings create a significant nonpolar surface area, favoring interactions with nonpolar solvents through van der Waals forces.

-

Amino Group (-NH₂) : This group is polar and can act as a hydrogen bond donor.

-

Nitro Group (-NO₂) : This group is also highly polar and can act as a hydrogen bond acceptor.

This combination renders 2-Nitro-1-naphthalenamine a moderately polar molecule. Its solubility will be governed by the balance between the nonpolar naphthalene backbone and the polar functional groups.

Table 1: Key Physicochemical Properties of 2-Nitro-1-naphthalenamine

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-nitronaphthalen-1-amine | |

| Synonyms | 1-Amino-2-nitronaphthalene | |

| CAS Number | 607-23-8 | [1] |

| Molecular Formula | C₁₀H₈N₂O₂ | [1] |

| Molecular Weight | 188.18 g/mol | [1] |

| Appearance | Yellow to brown solid (predicted) | [2] |

| Melting Point | 144 °C | |

| Boiling Point | 390.8 °C at 760 mmHg |

| Density | 1.366 g/cm³ | |

Theoretical Framework for Solubility: "Like Dissolves Like"

The guiding principle for predicting solubility is "like dissolves like," which posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[3][4] We can categorize organic solvents and predict the relative solubility of 2-Nitro-1-naphthalenamine accordingly.

-

Nonpolar Solvents (e.g., Toluene, Hexane) : These solvents primarily interact through weak van der Waals forces. While the naphthalene core has an affinity for these solvents, the polar amino and nitro groups are energetically unfavored, leading to predicted low solubility .

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile) : These solvents have polar bonds but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. They can, however, accept hydrogen bonds. A good match is expected with 2-Nitro-1-naphthalenamine, resulting in predicted moderate to high solubility .

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water) : These solvents can both donate and accept hydrogen bonds. While they can interact with the solute's functional groups, the solvent molecules have strong self-association. The large nonpolar part of the solute must disrupt these strong solvent-solvent interactions. Therefore, solubility is expected to be low to moderate in alcohols and very low in water .[2]

Table 2: Predicted Relative Solubility of 2-Nitro-1-naphthalenamine

| Solvent Class | Representative Solvents | Key Interactions | Predicted Solubility |

|---|---|---|---|

| Nonpolar | Toluene, Hexane, Cyclohexane | van der Waals forces | Low |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, DMF, DMSO | Dipole-dipole, H-bond accepting | Moderate to High |

| Polar Protic | Methanol, Ethanol, Isopropanol | H-bond donating & accepting | Low to Moderate |

| Aqueous | Water | H-bonding network | Very Low |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To move from prediction to quantification, a rigorous experimental approach is necessary. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility, providing a measure of a compound's maximum dissolution in a given medium under controlled conditions.[5]

The causality behind this method's reliability lies in its core principles: ensuring an excess of the solid solute is present to achieve saturation, allowing sufficient time and agitation for the system to reach equilibrium, and maintaining strict temperature control, as solubility is temperature-dependent.[5]

Step-by-Step Protocol

-

Preparation : Ensure both the solute (2-Nitro-1-naphthalenamine) and the chosen organic solvent are of high purity to avoid influencing the results.

-

Addition : Add an excess amount of solid 2-Nitro-1-naphthalenamine to a known volume of the solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid at the end of the experiment is crucial for confirming that saturation was achieved.

-

Equilibration : Place the container in an incubator shaker or on a magnetic stir plate set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.

-

Phase Separation : Cease agitation and allow the suspension to settle for several hours at the same constant temperature. This allows the undissolved solid to sediment, leaving a clear, saturated supernatant.

-

Sampling : Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is best practice to use a syringe fitted with a solvent-compatible filter (e.g., a 0.22 µm PTFE filter).

-

Dilution : Accurately dilute the sampled aliquot with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification : Analyze the concentration of the diluted sample using a validated analytical technique as described in Section 4.

Analytical Methodologies for Solubility Quantification

The choice of analytical technique to measure the solute concentration in the saturated solution is critical for accuracy. The method must be validated for specificity, linearity, range, and precision.[6]

Protocol: UV-Visible Spectrophotometry

This method is suitable if the compound has a distinct chromophore and does not suffer from interference from the solvent.

-

Wavelength Selection : Scan a dilute solution of 2-Nitro-1-naphthalenamine to identify the wavelength of maximum absorbance (λ_max).

-

Calibration Curve : Prepare a series of standard solutions of known concentrations. Measure the absorbance of each at λ_max and plot absorbance versus concentration. The resulting curve must be linear (R² > 0.99).

-

Sample Analysis : Measure the absorbance of the diluted aliquot from the shake-flask experiment.

-

Calculation : Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to find the original concentration in the saturated solution, which is the solubility.

Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method, making it ideal for solubility determination.[6]

-

Method Development : Develop an HPLC method (e.g., reverse-phase with a C18 column) that provides a sharp, symmetric peak for 2-Nitro-1-naphthalenamine with a stable retention time. The mobile phase should be optimized for good separation and peak shape.

-

Calibration Curve : Prepare and inject a series of standard solutions of known concentrations. Plot the peak area versus concentration to generate a linear calibration curve.

-

Sample Analysis : Inject the diluted aliquot from the shake-flask experiment.

-

Calculation : Use the calibration curve to determine the concentration of the diluted sample from its peak area. Multiply by the dilution factor to calculate the final solubility.

Safety and Handling

Naphthalenamine derivatives and aromatic nitro compounds require careful handling. While specific toxicity data for 2-Nitro-1-naphthalenamine is limited, related compounds like 1-naphthylamine are classified as harmful if swallowed and may cause cancer.[7] The presence of a nitro group can also confer chemical reactivity.

Mandatory Safety Precautions:

-

Engineering Controls : Handle the compound in a well-ventilated chemical fume hood.[2][8]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[2][8]

-

Handling : Avoid generating dust.[8] Prevent contact with skin and eyes.[8]

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This technical guide provides a predictive and practical framework for understanding and quantifying the solubility of 2-Nitro-1-naphthalenamine in organic solvents. Based on its molecular structure, the compound is predicted to have the highest solubility in polar aprotic solvents, with lower solubility in polar protic and nonpolar solvents. To validate these predictions, this guide details the gold-standard shake-flask method for determining thermodynamic solubility, coupled with robust analytical protocols using UV-Vis spectrophotometry and HPLC. By adhering to these methodologies and safety guidelines, researchers can confidently generate the precise solubility data essential for advancing their work in chemical and pharmaceutical development.

References

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . Course Hero. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds . Truman State University. [Link]

-

1-Naphthalenamine, 2-nitro- | C10H8N2O2 | CID 136403 . PubChem, National Institutes of Health. [Link]

-

How To Determine Solubility Of Organic Compounds? . Chemistry For Everyone, YouTube. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs . Lund University Publications. [Link]

-

Solubility of Organic Compounds . University of Calgary. [Link]

-

Method Development & Method Validation for Solubility and Dissolution Curves . CD Formulation. [Link]

-

Solubility Tests for Organic Compounds . YouTube. [Link]

-

Determination of solubility by gravimetric method: A brief review . National Journal of Pharmaceutical Sciences. [Link]

-

Perspectives in solubility measurement and interpretation . PMC, National Institutes of Health. [Link]

-

1-Naphthalenamine, 2-nitro- . NIST Chemistry WebBook. [Link]

-

1-Naphthalenamine, 2-nitro- . NIST Chemistry WebBook. [Link]

-

2-Naphthylamine, 1-nitro- | C10H8N2O2 | CID 11823 . PubChem, National Institutes of Health. [Link]

-

Buy 2-Naphthalenamine,1-nitro- Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD . LookChem. [Link]

-

Solubility Determination of 1,5-Naphthalenediamine and 1,8-Naphthalenediamine in Different Solvents and Mixing Properties of Solutions . ResearchGate. [Link]

-

1-Nitronaphthalene . Wikipedia. [Link]

-

8-Nitro-2-naphthalenamine | C10H8N2O2 | CID 604707 . PubChem, National Institutes of Health. [Link]

-

1-Naphthalenamine, 5-nitro- | C10H8N2O2 | CID 76759 . PubChem, National Institutes of Health. [Link]

-

4-Nitro-1-naphthylamine | C10H8N2O2 | CID 13057 . PubChem, National Institutes of Health. [Link]

-

5-Nitro-1-naphthalenamine . CAS Common Chemistry. [Link]

-

1-Nitronaphthalene | C10H7NO2 | CID 6849 . PubChem, National Institutes of Health. [Link]

-

Investigation of the Solubility of Naphthalene based Nitro-Derivatives in Different Strengths of Sulfuric Acid and Temperatures . ResearchGate. [Link]

-

solubility predictions . pirika.com. [Link]

-

Cumene with Water . IUPAC-NIST Solubilities Database. [Link]

-

Full text of "Travancore-Cochin, 1956-10-09" . Internet Archive. [Link]

Sources

- 1. 1-Naphthalenamine, 2-nitro- [webbook.nist.gov]

- 2. CAS 606-57-5: 1-Nitro-2-naphthalenamine | CymitQuimica [cymitquimica.com]

- 3. chem.ws [chem.ws]

- 4. m.youtube.com [m.youtube.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 7. westliberty.edu [westliberty.edu]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Amino-1-nitronaphthalene

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal stability and decomposition of 2-Amino-1-nitronaphthalene is not extensively available in peer-reviewed literature. This guide provides a comprehensive analysis based on the synthesis of data from structurally analogous compounds, theoretical calculations, and established principles of thermal analysis and chemical kinetics. The protocols and hypothetical pathways described herein are intended to serve as a robust framework for researchers undertaking the empirical study of this molecule.

Section 1: Executive Summary & Introduction

2-Amino-1-nitronaphthalene (C₁₀H₈N₂O₂) is a nitroaromatic amine whose chemical architecture—an electron-donating amino group and an electron-withdrawing nitro group on a naphthalene core—suggests a complex thermal profile. Understanding the thermal stability of such compounds is paramount in drug development and materials science for ensuring safety during synthesis, handling, storage, and processing. The presence of both amino and nitro functional groups introduces the potential for intramolecular interactions that can significantly influence its decomposition pathway and energetic properties. This guide provides a detailed examination of the theoretical and practical considerations for evaluating the thermal stability of 2-Amino-1-nitronaphthalene, offering field-proven experimental protocols and a hypothesized decomposition mechanism based on related chemical systems.

Section 2: Inferred Thermal Properties and Comparative Analysis

In the absence of direct experimental data for 2-Amino-1-nitronaphthalene, we can infer its potential thermal behavior by examining structurally related compounds. The interplay between the electron-donating amino group and the electron-withdrawing nitro group, as well as their relative positions on the naphthalene ring, are critical determinants of thermal stability.

The Influence of Substituent Position

The ortho-positioning of the amino and nitro groups in 2-Amino-1-nitronaphthalene is expected to lower its thermal stability compared to its meta and para isomers. This is primarily due to the potential for intramolecular hydrogen bonding between the amino group's hydrogen and the oxygen of the nitro group, which can facilitate a lower-energy decomposition pathway. Studies on nitroanilines have shown that ortho-isomers often exhibit unique decomposition mechanisms initiated by this intramolecular interaction.[1]

Comparative Data from Analogous Compounds

While experimental data for aminonitronaphthalenes is scarce, computational studies offer valuable insights. A study on various aminonitronaphthalene isomers as potential high-energy density materials provides calculated enthalpies of formation and decomposition.[2] Although this study does not include 2-Amino-1-nitronaphthalene, it examines isomers with adjacent amino and nitro groups, which can serve as a proxy for understanding its energetic potential.

| Compound | Calculated Enthalpy of Formation (kJ/mol) | Calculated Specific Enthalpy of Decomposition (kJ/g) | Reference |

| 2,3-diamino-6,7-dinitronaphthalene | Data not specified | 4.1-4.8 | [2] |

| Trinitrotoluene (TNT) (for comparison) | -67 | 4.25 | [2] |

Table 1: Calculated thermochemical properties of a related aminonitronaphthalene and a standard energetic material. The specific enthalpy of decomposition for the aminonitronaphthalene isomer is comparable to that of TNT, suggesting that these compounds can be highly energetic.[2]

The calculated specific enthalpy of decomposition for a diaminodinitronaphthalene isomer is in the range of well-known energetic materials like TNT.[2] This underscores the importance of careful handling and a thorough thermal hazard assessment for 2-Amino-1-nitronaphthalene.

Section 3: Experimental Determination of Thermal Stability

A comprehensive evaluation of the thermal stability of 2-Amino-1-nitronaphthalene requires a multi-technique approach, primarily employing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides critical information on the onset of decomposition, the temperature ranges of different decomposition stages, and the mass of non-volatile residue.

Experimental Protocol: TGA of 2-Amino-1-nitronaphthalene

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 1-5 mg of 2-Amino-1-nitronaphthalene into a tared TGA crucible (ceramic or aluminum).

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the mass loss (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline and the tangent of the primary mass loss step.

-

Identify the temperatures of maximum rates of mass loss from the peaks of the derivative thermogravimetric (DTG) curve.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on melting, crystallization, phase transitions, and the enthalpy of decomposition (an indicator of the energy released).

Experimental Protocol: DSC of 2-Amino-1-nitronaphthalene

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 1-3 mg of 2-Amino-1-nitronaphthalene into a hermetically sealed aluminum pan. An empty, sealed aluminum pan will be used as the reference.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to a temperature above the final decomposition event (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Identify endothermic events (e.g., melting) and exothermic events (decomposition).

-

Determine the onset temperature and peak temperature of the decomposition exotherm.

-

Calculate the enthalpy of decomposition (ΔHd) by integrating the area under the decomposition peak.

-

Visualization of Experimental Workflow

Caption: Workflow for TGA and DSC analysis.

Section 4: Hypothetical Decomposition Pathway

Based on the decomposition mechanisms of related nitroaromatic amines, particularly ortho-nitroanilines, a plausible decomposition pathway for 2-Amino-1-nitronaphthalene can be proposed. The proximity of the amino and nitro groups is key to the initial decomposition step.

The decomposition is likely initiated by an intramolecular hydrogen transfer from the amino group to one of the oxygen atoms of the nitro group, proceeding through a five-membered ring transition state. This is a lower energy pathway compared to the direct homolytic cleavage of the C-NO₂ bond.[3] This initial step results in the formation of a nitroso-intermediate and water. Subsequent reactions would lead to the fragmentation of the naphthalene ring and the evolution of gaseous products.

Caption: Hypothesized decomposition pathway.

Section 5: Safety and Handling

2-Amino-1-nitronaphthalene, as a nitroaromatic amine, should be handled with extreme caution due to its potential toxicity and thermal instability.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and dark place, away from heat, sparks, and open flames. It should be stored separately from oxidizing agents and strong acids.

-

Spill and Waste Disposal: In case of a spill, avoid generating dust. Collect the material using appropriate methods and dispose of it as hazardous waste in accordance with local regulations.

Section 6: Conclusion

While direct experimental data for 2-Amino-1-nitronaphthalene is limited, a comprehensive understanding of its potential thermal stability and decomposition behavior can be formulated through the analysis of analogous compounds and theoretical principles. The ortho-positioning of the amino and nitro groups suggests a heightened thermal sensitivity, likely initiated by an intramolecular hydrogen transfer. The protocols for TGA and DSC analysis provided in this guide offer a clear path for the empirical determination of its thermal properties. Due to its potential energetic nature, stringent safety protocols must be adhered to at all times. This guide serves as a foundational resource for researchers, enabling a safe and scientifically rigorous investigation of 2-Amino-1-nitronaphthalene.

References

-

Murawski, R.J., & Ball, D.W. (2015). Aminonitronaphthalenes as Possible High Energy Density Materials. Biblioteka Nauki. [Link]

-

Klapötke, T. M. (2007). Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. [Link]

-

Willey, R. J., Rodrigues, F., Chippett, S., Melhem, G., & Singh, S. K. (2001). Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. ioKinetic. [Link]

Sources

An In-depth Technical Guide to the Toxicological Profile and Safe Handling of 1-Naphthalenamine, 2-nitro-

Introduction

1-Naphthalenamine, 2-nitro- (also known as 2-nitro-1-naphthylamine) is an organic compound belonging to the family of nitroaromatic amines. Characterized by a naphthalene core substituted with both a nitro (-NO2) and an amino (-NH2) group, this chemical serves as a potential intermediate in the synthesis of dyes and pharmaceuticals.[1] However, the very functional groups that make it reactive also underpin its significant toxicological profile. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on its chemical properties, metabolic fate, associated toxicities, and the rigorous safety protocols required for its handling. The primary toxicological concern stems from its metabolic conversion to 2-naphthylamine, a well-established human bladder carcinogen, necessitating a thorough understanding and strict adherence to safety procedures.[2][3][4]

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 1-Naphthalenamine, 2-nitro- is essential for predicting its behavior and ensuring safe handling. The compound is typically a solid with limited solubility in water but better solubility in organic solvents.[1]

| Property | Value | Source(s) |

| CAS Number | 607-23-8 | [5][6] |

| Molecular Formula | C10H8N2O2 | [5][7] |

| Molecular Weight | 188.18 g/mol | [5][7] |

| Appearance | Yellow to brown solid | [1] |

| Melting Point | 143-144 °C | [5][7] |

| Boiling Point | 390.8 °C at 760 mmHg | [5][7] |

| Density | 1.366 g/cm³ | [5][7] |

| Flash Point | 190.2 °C | [7] |

| Water Solubility | Limited | [1] |

| LogP | 3.43 | [7] |

Toxicological Profile: A Metabolically Activated Carcinogen

The toxicity of 1-Naphthalenamine, 2-nitro- is intrinsically linked to its metabolism. While the parent compound exhibits irritant properties, its primary danger lies in its biotransformation into a known human carcinogen.

Metabolic Activation Pathway

The critical step in the toxicity of nitronaphthalenes is the in vivo reduction of the nitro group to an amino group.[2] Studies in rats have demonstrated that 2-nitronaphthalene is metabolized to 2-naphthylamine, which is then excreted in the urine.[2][8] This metabolic conversion is of paramount concern because 2-naphthylamine is classified as a known human carcinogen, primarily targeting the urinary bladder.[3][4] The metabolic pathway involves cytochrome P-450 catalysed N-hydroxylation, a critical activation step that can lead to the formation of mutagenic DNA adducts.[9]

Caption: Metabolic activation of 1-Naphthalenamine, 2-nitro- to a carcinogen.

Acute Toxicity

Based on its GHS classification, 1-Naphthalenamine, 2-nitro- poses several acute hazards upon exposure.[10][11]

-

Skin Irritation (H315): Causes skin irritation upon direct contact.[10][11]

-

Eye Irritation (H319): Causes serious eye irritation.[10][11]

-

Respiratory Irritation (H335): May cause respiratory irritation if inhaled as dust or aerosol.[10][11]

Carcinogenicity and Genotoxicity

The International Agency for Research on Cancer (IARC) has not specifically evaluated 1-Naphthalenamine, 2-nitro-. However, its metabolite, 2-naphthylamine, is classified as a Group 1 carcinogen (carcinogenic to humans) .[3] There is sufficient evidence from epidemiological studies of occupationally exposed workers and numerous animal studies (in dogs, hamsters, monkeys, and mice) linking 2-naphthylamine to cancer of the urinary bladder.[4][12]

The carcinogenic mechanism is genotoxic. 2-Naphthylamine and its reactive metabolites can cause genetic damage, including mutations and chromosomal aberrations, by forming adducts with DNA.[4] Given the metabolic conversion, it is imperative to treat 1-Naphthalenamine, 2-nitro- with the same level of caution as a confirmed carcinogen.[2]

Hazard Identification and GHS Classification

Proper hazard communication is vital. The globally harmonized system (GHS) classifications for 1-Naphthalenamine, 2-nitro- are summarized below.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | 2 | Warning | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation |

Data sourced from PubChem and commercial supplier safety data sheets.[10][11]

Standard Operating Procedure for Safe Handling

Due to the significant health risks, particularly the potential for carcinogenicity following metabolic activation, a multi-layered safety approach is mandatory.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

-

Ventilation: All handling of 1-Naphthalenamine, 2-nitro-, including weighing and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[11][13]

-

Isolation: If possible, designate a specific area or fume hood for work with this compound to prevent cross-contamination.

-

Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[14]

Personal Protective Equipment (PPE) Protocol

A robust PPE regimen is non-negotiable. The causality behind these choices is to create a complete barrier against dermal, ocular, and respiratory exposure.

Step-by-Step PPE Workflow:

-

Hand Protection: Wear double-layered chemically resistant gloves (e.g., a nitrile base glove with a neoprene or butyl rubber outer glove). This provides a barrier against incidental contact and allows for safe removal of the outer glove if contaminated.

-

Body Protection: A fully fastened, long-sleeved laboratory coat is required. For larger quantities or tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.[11]

-

Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. If there is a splash hazard, a full-face shield should be worn in addition to goggles.[14]

-

Respiratory Protection: If there is any risk of dust or aerosol generation outside of a fume hood (which should be avoided), a NIOSH-approved respirator with appropriate particulate filters is necessary.

Caption: Workflow for the safe handling of 1-Naphthalenamine, 2-nitro-.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[11]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[14]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[15]

Spill and Leak Management

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Protect: Ensure you are wearing the full PPE described in section 4.2.

-

Contain: Prevent further spread of the spill. For solid spills, avoid creating dust. Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[14] Use spark-proof tools.[15]

-

Clean: Decontaminate the spill area with an appropriate cleaning agent.

-

Dispose: All contaminated materials (absorbent, PPE, etc.) must be disposed of as hazardous waste according to institutional and governmental regulations.[11]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] The storage area should be secure and locked to restrict access.[11] Store away from incompatible materials.

-

Disposal: Dispose of contents and container to an approved hazardous waste treatment and disposal facility.[11] Do not allow the chemical to enter drains or the environment.[15] All disposal practices must comply with federal, state, and local regulations.

Conclusion